2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine, also known as CBP501, is a small molecule inhibitor that has shown promising results in various preclinical and clinical studies. It is a potential anticancer drug that targets the DNA damage response pathway and enhances the efficacy of DNA-damaging agents.
Wirkmechanismus
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine inhibits the ATR (ataxia-telangiectasia and Rad3-related) kinase, which is a key regulator of the DNA damage response pathway. ATR kinase is activated in response to DNA damage and phosphorylates downstream targets such as CHK1 (checkpoint kinase 1), which then activates the cell cycle checkpoint and DNA repair pathways. This compound binds to the ATR kinase domain and prevents its activation, leading to the inhibition of CHK1 phosphorylation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in various cancer cell lines and animal models. It enhances the efficacy of DNA-damaging agents and induces cell death in cancer cells. This compound has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition, this compound has been shown to enhance the immune response to cancer cells by inducing immunogenic cell death and activating the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine is its potent anticancer activity and ability to enhance the efficacy of DNA-damaging agents. It has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its complex mechanism of action and potential off-target effects. Further studies are needed to fully understand the molecular mechanisms of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine. One direction is to further elucidate the molecular mechanisms of this compound and its potential off-target effects. Another direction is to explore the use of this compound in combination with other anticancer agents and immunotherapies to enhance their efficacy. Additionally, the development of novel formulations and delivery methods for this compound may improve its pharmacokinetics and therapeutic efficacy. Overall, this compound has shown promising results in preclinical and clinical studies and has the potential to become a valuable anticancer drug in the future.
Synthesemethoden
The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine involves the reaction of 6-cyclobutyl-4-pyrimidinamine with 1-(2-fluoro-5-nitrophenyl)-3-(4-morpholinyl)-1-propanone in the presence of sodium hydride and acetonitrile. The reaction mixture is stirred at room temperature for several hours, and then the product is purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine has been extensively studied in preclinical and clinical settings for its potential use as an anticancer drug. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin, doxorubicin, and radiation therapy in various cancer cell lines and animal models. This compound works by inhibiting the DNA damage response pathway, which is a critical mechanism for cancer cells to repair DNA damage and survive. By inhibiting this pathway, this compound sensitizes cancer cells to DNA-damaging agents and induces cell death.
Eigenschaften
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKDRXCVCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.